(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid
Overview
Description
(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid: is a synthetic organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid typically involves multiple steps, starting with the preparation of the cyclopentyl group and the non-8-enoic acid moiety. The cyclopentyl group can be introduced using cyclopentyl bromide or chloride, while the non-8-enoic acid moiety can be synthesized through various methods, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, alkylated derivatives
Scientific Research Applications
(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid: can be compared to other similar compounds, such as:
(R)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid: The enantiomer of the compound, which may have different biological activity and properties.
2-Cyclopentyloxycarbonylamino-nonanoic acid: A structural analog with a different fatty acid chain length, potentially affecting its biological and chemical properties.
Uniqueness: The presence of the cyclopentyl group and the specific non-8-enoic acid moiety make this compound unique compared to other similar compounds
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies and applications of this compound may lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXRDZUPPXINBQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCC[C@@H](C(=O)O)NC(=O)OC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474816 | |
Record name | (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769167-55-7 | |
Record name | (2S)-2-[[(Cyclopentyloxy)carbonyl]amino]-8-nonenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769167-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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